molecular formula C18H16I4N2O5 B089447 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine CAS No. 1057-47-2

3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine

Cat. No. B089447
CAS RN: 1057-47-2
M. Wt: 847.9 g/mol
InChI Key: LTKNDEMGPUWUJG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine, also known as T2, is a thyroid hormone derivative that has been studied for its potential therapeutic applications. T2 is structurally similar to the thyroid hormone triiodothyronine (T3), but it has unique properties that make it a promising candidate for further research.

Scientific Research Applications

Biosynthesis of Thyroid Hormones

Research by Maurizis et al. (1978) explored the in vitro biosynthesis of thyroid hormones from 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine. Their study found that this compound acts as a precursor in thyroid hormone synthesis, with mechanisms involving pyridoxal phosphate as an activator and the involvement of peroxidase in the reaction (Maurizis, Michelot, & Meyniel, 1978). Another study by the same authors discussed the specific mechanism involving the elimination of the alanine side chain from the compound, suggesting a unique synthesis pathway differing from that involving other iodinated tyrosines (Michelot, Maurizis, Nicolas, & Meyniel, 1978).

Synthesis Methods

J. Min (2010) developed a method for synthesizing 3,5-Diiodo-L-tyrosine, a component of 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine, by iodizing iodine monochloride under specific conditions to achieve a yield of up to 90% (Min, 2010).

Role in Enzymatic Processes

Studies on enzymatic oxidative coupling of 3,5-Diiodo-l-tyrosine derivatives, including 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine, have been conducted. For example, You-an Ma and C. Sih (1999) demonstrated that both enzymatic and non-enzymatic oxidative coupling of these derivatives resulted in a T4 derivative and a C3 fragment, contributing to a better understanding of thyroid hormone biosynthesis mechanisms (Ma & Sih, 1999).

Inhibition of Thyroidal Iodotyrosine Deiodination

Research by W. Green (1968) investigated the inhibition of thyroidal iodotyrosine deiodination by tyrosine analogues, including 3,5-Diiodo-L-tyrosine, providing insights into how these compounds affect thyroid function and hormone synthesis (Green, 1968).

Affinity Chromatography

Lenfeld et al. (1995) studied the immobilization of 3,5-Diiodo-l-tyrosine on bead cellulose, showcasing its potential application in affinity chromatography for proteases (Lenfeld, Bend, & Kučerová, 1995).

properties

CAS RN

1057-47-2

Product Name

3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine

Molecular Formula

C18H16I4N2O5

Molecular Weight

847.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1

InChI Key

LTKNDEMGPUWUJG-KBPBESRZSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Other CAS RN

1057-47-2

synonyms

3,5,3',5'-tetraiodotyrosyltyrosine
3,5,3',5-tetraiodo-Tyr-Tyr
3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine
3,5-diiodo-Tyr-3,5-diiodo-Tyr
3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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